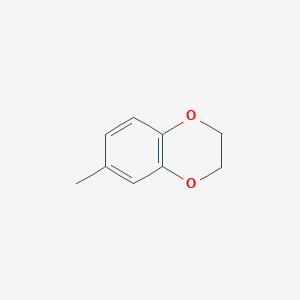

6-Methyl-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTGARGOCPEHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496452 | |

| Record name | 6-Methyl-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33632-35-8 | |

| Record name | 2,3-Dihydro-6-methyl-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33632-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotonation : The phenolic hydroxyl groups of 4-methylcatechol are deprotonated by NaOH, forming nucleophilic phenoxide ions.

-

Nucleophilic Substitution : Each phenoxide ion attacks a bromine atom in 1,2-dibromoethane via an SN2 mechanism, forming ether linkages and eliminating HBr.

-

Cyclization : The reaction proceeds under reflux (100–110°C) for 5–6 hours, with TLC monitoring to confirm completion.

Optimization Insights :

-

A molar ratio of 1:5 (4-methylcatechol to 1,2-dibromoethane) ensures excess dibromoethane drives the reaction to completion.

-

Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by solubilizing reactants in the aqueous phase.

Functionalization of Preformed Benzodioxine Cores

An alternative strategy involves introducing the methyl group into a preassembled benzodioxine scaffold. For example, 2,3-dihydro-1,4-benzodioxin-6-amine, synthesized via methods analogous to those in the literature, can undergo diazotization followed by methylation. However, this approach is less common due to the instability of intermediate diazonium salts.

Key Considerations:

-

Electrophilic Aromatic Substitution : Direct methylation using methylating agents (e.g., methyl chloride/AlCl3) is challenging due to the electron-rich nature of the benzodioxine ring, which risks over-substitution or ring-opening.

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with methylboronic acids could theoretically introduce methyl groups, but no experimental data for this specific compound are available in the reviewed sources.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method for related benzodioxane derivatives involves continuous-flow reactors to maintain precise temperature control and reduce side reactions. Post-synthesis purification typically employs:

-

Liquid-Liquid Extraction : Dichloromethane or ethyl acetate isolates the product from aqueous byproducts.

-

Recrystallization : Ethanol-water mixtures yield high-purity this compound as white crystals.

Industrial Process Parameters :

| Stage | Details |

|---|---|

| Reactor Type | Continuous-flow with inline cooling |

| Solvent | Water/ethanol mixture |

| Purification | Recrystallization (ethanol/H2O) |

| Purity | >98% (HPLC) |

Spectroscopic Characterization

Post-synthesis validation relies on spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dioxine ring into more oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzodioxines, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

6-Methyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical assays.

Industry: The compound is used in the production of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism by which 6-Methyl-2,3-dihydro-1,4-benzodioxine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs of 6-Methyl-2,3-dihydro-1,4-benzodioxine

Key Observations:

Electronic Effects :

- Electron-withdrawing groups (e.g., nitro in TNBD) enhance thermal stability and energetic performance but reduce solubility .

- Electron-donating groups (e.g., methyl in 6-methyl derivatives) increase lipophilicity and metabolic resistance, favoring CNS-active drug candidates .

Biological Activity :

- The acetic acid derivative exhibits anti-inflammatory activity via COX inhibition, similar to Ibuprofen .

- Chloro and sulfone substituents in benzodithiazines enhance antitumor cytotoxicity, likely through DNA intercalation or enzyme inhibition .

Synthetic Accessibility :

- Nitration of 6-nitro derivatives achieves high yields (81% for TNBD) compared to halogenated analogs (63–71%) .

- Cyclization reactions (e.g., using DMF and POCl₃) are common for tricyclic derivatives but may yield mixtures requiring purification .

Physicochemical Properties

Table 2: Spectral and Stability Data

Key Insights:

- Thermal Stability : TNBD’s tetranitro substitution confers exceptional stability (m.p. 286°C), whereas sulfur analogs (e.g., benzodithiines) decompose at lower temperatures (~250–270°C) .

- Solubility : Methyl and nitro groups reduce aqueous solubility, necessitating formulation strategies for drug delivery .

Biological Activity

6-Methyl-2,3-dihydro-1,4-benzodioxine is a compound belonging to the benzodioxine family, which has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it is characterized by a unique bicyclic structure that includes a dioxin ring. This structural configuration is crucial for its biological interactions and potential therapeutic effects.

Anticancer Properties

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit anticancer properties. Specifically, compounds with similar structures have been studied for their ability to inhibit enzymes linked to cancer progression. For instance, certain derivatives act as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair mechanisms that cancer cells exploit for survival.

Antibacterial Activity

A study synthesized sulfonamides containing the 1,4-benzodioxin ring and evaluated their antibacterial properties. The results showed that these compounds demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacterial strains. The mechanism of action appears to involve the inhibition of lipoxygenase enzymes, which are implicated in inflammatory responses .

Lipid Peroxidation Inhibition

Another investigation focused on a series of substituted benzodioxin derivatives as inhibitors of lipid peroxidation. Some compounds were found to be significantly more effective than traditional antioxidants like probucol. This suggests that this compound and its analogs may play a role in protecting cells from oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory processes.

- Antioxidant Activity : By preventing lipid peroxidation, it helps maintain cellular integrity against oxidative stress.

Case Studies and Research Findings

Q & A

Q. Q1. What are the optimal synthetic strategies for preparing 6-Methyl-2,3-dihydro-1,4-benzodioxine derivatives, and how are intermediates characterized?

Answer: The synthesis of 6-methyl-1,4-benzodioxine derivatives typically involves coupling reactions with amines or sulfonamides under controlled pH conditions (e.g., aqueous Na₂CO₃ at pH 10). For example, benzenesulfonyl chloride reacts with 2,3-dihydro-1,4-benzodioxin-6-amine to form sulfonamide intermediates, which are further alkylated/arylated using lithium hydride as a catalyst in DMF . Characterization employs IR, ¹H NMR, and EIMS to confirm regioselectivity and structural integrity. Dynamic pH control is critical to avoid side reactions and improve yields .

Q. Q2. How do spectral techniques (e.g., NMR, IR) distinguish regioisomers in benzodioxine derivatives?

Answer: ¹H NMR is pivotal for identifying regioisomers. For example, in N-substituted sulfonamides, the chemical shift of the NH proton (δ 8.5–9.5 ppm) and splitting patterns of aromatic protons reveal substitution patterns. IR spectroscopy confirms sulfonamide formation via S=O stretching vibrations (~1350–1150 cm⁻¹). CHN analysis validates elemental composition, ensuring purity for downstream biological assays .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity of 6-methyl-1,4-benzodioxine derivatives?

Answer: Quantum chemical calculations (DFT) optimize molecular geometries and calculate electrostatic potential surfaces to identify reactive sites. Molecular docking against targets like PD-L1 or enzymes (e.g., lipoxygenase) reveals binding modes. For example, the 2,3-dihydro-1,4-benzodioxine group in compound 4b stabilizes π-π stacking with Tyr56 in PD-L1, creating a hydrophobic tunnel critical for inhibitory activity . Docking scores and binding energy (ΔG) correlate with experimental IC₅₀ values .

Q. Q4. What experimental and computational approaches resolve stereochemical ambiguities in benzodioxine-based chiral molecules?

Answer: NOESY NMR and modified Karplus equations determine spatial arrangements of substituents. For 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, NOESY cross-peaks between protons on C1′ and the benzodioxane ring confirm relative configurations. Molecular modeling (e.g., density functional theory) validates dihedral angles and predicts stability of diastereomers .

Q. Q5. How do structural modifications (e.g., sulfonamide substitution) influence enzyme inhibition mechanisms in benzodioxine derivatives?

Answer: N-substituted sulfonamides exhibit dual inhibitory activity (e.g., α-glucosidase and acetylcholinesterase). Bulky aryl groups enhance steric hindrance, reducing enzyme-substrate binding. For example, para-methyl substitution on the sulfonamide phenyl ring increases lipophilicity, improving penetration into hydrophobic enzyme pockets. Kinetics studies (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation .

Q. Q6. What strategies balance thrombin inhibition and GPIIb/IIIa binding in anticoagulant benzodioxine derivatives?

Answer: Regio- and stereoisomerism fine-tune dual activity. The 6-methyl group in 2,3-dihydro-1,4-benzodioxine derivatives enhances thrombin affinity by mimicking fibrinogen’s hydrophobic cleft. Stereochemical inversion (e.g., R vs. S configuration) alters GPIIb/IIIa binding kinetics. Structure-activity relationship (SAR) studies prioritize derivatives with IC₅₀ < 1 µM for thrombin and >60% GPIIb/IIIa inhibition at 10 µM .

Q. Q7. How do vibrational studies and lattice energy calculations inform solid-state stability of benzodioxine derivatives?

Answer: Vibrational spectra (IR/Raman) identify hydrogen bonding networks, while lattice energy calculations (DFT) predict crystal packing efficiency. For acyl hydrazides, intermolecular N–H···O bonds stabilize the crystal lattice, reducing hygroscopicity. Thermal gravimetric analysis (TGA) correlates decomposition temperatures with calculated lattice energies (>100 kJ/mol for stable forms) .

Data Contradictions and Validation

- vs. 8: While both describe sulfonamide synthesis, uses 4-methylbenzenesulfonyl chloride at pH 9–10, whereas employs benzenesulfonyl chloride at pH 10. Comparative studies suggest pH 9–10 minimizes hydrolysis of sulfonamide intermediates .

- vs. 16: Docking studies in focus on anti-cancer targets, while highlights PD-L1 interactions. Both validate the benzodioxine scaffold’s versatility but require target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.